

1H NMR and 13C NMR spectral data for thiophene acetamides

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Compound of Interest

Compound Name: 3-(2-Thiophen-2-yl-acetylamino)-benzoic acid

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An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Thiophene Acetamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Central Role of Thiophene Acetamides in Modern Drug Discover

Thiophene derivatives are foundational scaffolds in medicinal chemistry, recognized for their versatile biological activities and presence in numerous t functional group in many pharmaceuticals and biological molecules—the resulting thiophene acetamide core offers a rich platform for developing novi derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of these molecul development professionals with a comprehensive technical overview of the ¹H and ¹³C NMR spectral features of thiophene acetamide derivatives. We that govern the observed spectral patterns, thereby empowering scientists to interpret complex spectra with confidence.

Core Principles: Understanding Chemical Environments in Thiophene Acetamides

The chemical shift (δ) in NMR is exquisitely sensitive to the local electronic environment of each nucleus.^[1] In thiophene acetamide derivatives, the k

- Aromaticity and Heteroatom Effects: The thiophene ring is an electron-rich aromatic system. The sulfur heteroatom influences the electron density i benzene.
- Substituent Effects: The nature and position of substituents on the thiophene ring dramatically alter the electronic landscape. Electron-withdrawing (shift them downfield), while electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups will cause shielding (an upfield shift).^[1]
- Anisotropy: The π -electron system of the thiophene ring and the carbonyl group (C=O) of the acetamide create local magnetic fields. Nuclei locater shifts.
- Through-Bond and Through-Space Coupling: Scalar (J) coupling provides connectivity information through chemical bonds, while the Nuclear Over aiding in conformational analysis.^[6]

Below is a generalized structure illustrating the numbering convention used for discussion throughout this guide.

Caption: Generalized structure of a substituted thiophene acetamide.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides critical information on the substitution pattern of the thiophene ring and the conformation of the acetamide side cl

Characteristic Chemical Shifts (δ) in ppm

The precise chemical shifts can vary based on the solvent, concentration, and molecular structure, but typical ranges are summarized below.^[1]

Proton Type	Typical δ (ppm)	Cal
Thiophene H2, H5 (α -protons)	7.0 - 8.0	The des sub
Thiophene H3, H4 (β -protons)	6.8 - 7.5	Ger stro
Amide (N-H)	8.0 - 10.0+	The excl bon dow
Methylene (α to C=O)	3.5 - 4.5	The thio
Acetamide CH ₃	2.0 - 2.2	In s regi

Spin-Spin Coupling Constants (J) in Hz

Coupling constants are independent of the magnetic field strength and provide unambiguous evidence of proton connectivity, which is essential for de

Coupling	Typical J (Hz)	Sig
³ J(H2-H3)	4.5 - 6.0	A la thio
³ J(H3-H4)	3.0 - 4.5	A sr
³ J(H4-H5)	4.5 - 6.0	Sim
⁴ J(H2-H4)	1.0 - 2.0	A sr
⁴ J(H2-H5)	2.5 - 3.5	A la
⁵ J(H3-H5)	1.0 - 2.0	A sr

Expert Insight: The relative magnitudes of these J-values are critical. For instance, in a 2-substituted thiophene, H5 will appear as a doublet of double between isomers is often achieved by careful analysis of these splitting patterns.

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectra provide a count of unique carbon atoms and information about their chemical environment.

Characteristic Chemical Shifts (δ) in ppm

Carbon Type	Typical δ (ppm)	Cal
Amide Carbonyl (C=O)	165 - 175	The inte
Thiophene C2, C5 (α -carbons)	120 - 150	The cart
Thiophene C3, C4 (β -carbons)	120 - 140	Typ diag
Methylene (α to C=O)	35 - 50	The
Acetamide CH ₃	20 - 25	App

Case Study: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

Let's analyze the reported spectral data for a specific, published compound to illustrate these principles.^{[3][4]}

¹H NMR (CDCl₃):

- 9.32 ppm (s, 1H, NH-C=O): A downfield singlet, characteristic of the amide proton in a non-hydrogen-bonding solvent.^{[3][4]}
- 7.06–7.33 ppm (m, 3H, thiophene-H): Multiplet corresponding to the protons on the thiophen-2-yl-acetyl moiety.^{[3][4]}
- 6.98 and 6.89 ppm (d, 2H, thiophene-H): Two doublets representing the adjacent protons on the 3-cyanothiophene ring.^{[3][4]}
- 4.10 ppm (s, 2H, -CH₂-): A singlet for the methylene protons, deshielded by the adjacent carbonyl and thiophene ring.^{[3][4]}

¹³C NMR (CDCl₃):

- 167.16 ppm (C=O): The amide carbonyl carbon, observed in the expected downfield region.^[4]
- 149.6 and 134.0 ppm (Thiophene C5 & C4): Highly deshielded carbons of the thiophene rings.^[4]
- 114.45 ppm (-C≡N): The nitrile carbon, as expected.^[4]
- 36.82 ppm (-CH₂-): The methylene carbon signal.^[4]

This real-world data aligns perfectly with the principles outlined, demonstrating how NMR serves as a robust tool for structural verification.

Part 3: Experimental Protocol and Workflow

A trustworthy protocol is a self-validating system. The following workflow ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology for NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified thiophene acetamide derivative.
 - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). CDCl₃ is a common first choice for its good solubilizing power.
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.^[1]
 - Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the sample into the spectrometer's magnet.
 - Lock the field frequency using the deuterium signal from the solvent.
 - Tune and shim the spectrometer probes to maximize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.
- ¹H NMR Data Acquisition:
 - Pulse Sequence: Use a standard single-pulse sequence.^[1]
 - Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.^[1]
 - Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise (S/N) ratio.^[1]
 - Relaxation Delay (d1): Use a delay of 1-2 seconds between scans to allow for sufficient proton relaxation.^[1]

- ¹³C NMR Data Acquisition:
 - Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.[1]
 - Spectral Width: Set a wide spectral width of ~200-220 ppm.
 - Number of Scans: A much larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[1]
 - Relaxation Delay (d1): Use a longer delay of 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[1]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]
 - Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]
 - Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.[1]

Workflow for Structural Elucidation

The logical flow from synthesis to final structural confirmation is a critical process in drug development.

Caption: Standardized workflow for NMR-based structural elucidation.

Conclusion

A meticulous analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural characterization of thiophene acetamide derivatives coupling constants, and by adhering to a robust experimental workflow, researchers can confidently elucidate molecular structures, confirm synthetic discovery programs. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can further augment this process by providing direct evidence

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Contact

Address: 3281 E Gu

Ontario, CA 91761, U

Phone: (601) 213-44

Email: info@benchchem.com